5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and a chloro-substituted acenaphthylene moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .
Pharmacokinetics
The compound has been identified as having good oral bioavailability This means that it can be administered orally and absorbed effectively into the bloodstream
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 1,2-dihydroacenaphthylene-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acenaphthylene moiety.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylthiophene-2-carboxamide: Another thiophene derivative with potential antithrombotic activity.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: A compound with notable antitubercular activity
Uniqueness
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a chloro-substituted thiophene ring and an acenaphthylene moiety. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-9-8-14(21-15)17(20)19-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSFWUPCFXBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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